molecular formula C15H19Cl2NO2 B14407744 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride CAS No. 81559-93-5

1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride

Cat. No.: B14407744
CAS No.: 81559-93-5
M. Wt: 316.2 g/mol
InChI Key: UOLUPTJTISFQAF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pentenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves several steps:

  • Synthetic Routes and Reaction Conditions

    • One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable alkene under acidic conditions to form the desired product.
    • Another method includes the condensation of 4-chlorobenzaldehyde with a morpholine derivative, followed by cyclization and subsequent purification steps.
  • Industrial Production Methods

    • Industrial production typically involves large-scale batch reactions using optimized conditions to maximize yield and purity.
    • The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can convert the compound into alcohols or amines.

      Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

      Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.

  • Major Products

    • Oxidation typically yields ketones or carboxylic acids.
    • Reduction produces alcohols or amines.
    • Substitution reactions result in halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has diverse applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Serves as a building block for the development of new chemical entities.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Studied for its interactions with various biological targets.
  • Medicine

    • Explored as a potential therapeutic agent for treating neurological disorders.
    • Evaluated for its efficacy in modulating specific biochemical pathways.
  • Industry

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound binds to certain receptors or enzymes, modulating their activity.
    • It may interact with cellular membranes, affecting membrane-bound proteins.
  • Pathways Involved

    • The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
    • It may alter the expression of genes involved in metabolic processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can be compared with other similar compounds:

  • Similar Compounds

      1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.

      1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Studied for its anticonvulsant activity.

      1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Investigated for its antimicrobial properties.

  • Uniqueness

    • The presence of the morpholine ring and pentenone moiety distinguishes it from other chlorophenyl derivatives.
    • Its unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.

Properties

CAS No.

81559-93-5

Molecular Formula

C15H19Cl2NO2

Molecular Weight

316.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride

InChI

InChI=1S/C15H18ClNO2.ClH/c16-14-4-1-13(2-5-14)3-6-15(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H

InChI Key

UOLUPTJTISFQAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)C=CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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